1-Amino-3-isopropoxy-propan-2-ol

描述

Structural Characterization of 1-Amino-3-isopropoxy-propan-2-ol

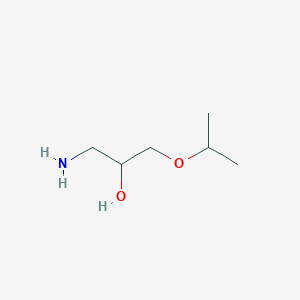

The structural characterization of this compound encompasses a comprehensive examination of its molecular framework, spatial arrangement, and chemical identity. This amino alcohol compound exhibits a molecular weight of 133.19 grams per mole and belongs to the broader classification of aliphatic amino alcohols. The compound's structural foundation consists of a three-carbon propanol backbone modified with an amino group at the terminal carbon and an isopropoxy substituent at the opposite terminus. The central carbon atom bears a hydroxyl group, establishing the secondary alcohol character that significantly influences the molecule's chemical properties and reactivity patterns.

The fundamental molecular architecture demonstrates the presence of multiple functional groups that contribute to the compound's versatility in chemical reactions. The primary amine group provides nucleophilic character, while the secondary alcohol offers both hydrogen bonding capabilities and potential for oxidation reactions. The isopropoxy moiety introduces steric bulk and hydrophobic character, creating a balanced amphiphilic structure. This combination of functional groups positions the compound as an important intermediate in synthetic chemistry and a valuable tool in biochemical research applications.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound reveals a carefully organized three-dimensional structure that reflects the spatial relationships between its constituent functional groups. The compound exhibits a linear carbon skeleton with strategic positioning of the amino, hydroxyl, and isopropoxy functionalities. The central carbon atom, designated as carbon-2 in the systematic numbering scheme, serves as the stereochemical center bearing the hydroxyl group in a secondary alcohol configuration. This carbon atom is sp3 hybridized and adopts tetrahedral geometry, creating specific spatial orientations for the attached substituents.

The stereochemical configuration around the central carbon atom influences the overall molecular conformation and determines the accessibility of functional groups for intermolecular interactions. The hydroxyl group's position creates opportunities for hydrogen bonding networks, while the amino group's terminal location provides optimal accessibility for nucleophilic reactions. The isopropoxy substituent introduces conformational flexibility through rotation around the carbon-oxygen bond, allowing the molecule to adopt multiple energetically favorable conformations. This structural flexibility contributes to the compound's ability to interact with diverse molecular targets in biological systems.

The three-dimensional organization also reveals important aspects of the molecule's electronic distribution. The electron-rich amino group and hydroxyl oxygen atoms create regions of negative electrostatic potential, while the alkyl carbons provide hydrophobic interaction sites. The isopropoxy moiety adds significant steric bulk that can influence binding interactions and reaction pathways. These architectural features collectively determine the compound's physicochemical properties, including its melting point of 32 degrees Celsius and boiling point range of 110-112 degrees Celsius under reduced pressure conditions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules that precisely describe its molecular structure and functional group arrangements. The official International Union of Pure and Applied Chemistry name is 1-amino-3-propan-2-yloxypropan-2-ol, which systematically identifies each structural component according to established naming conventions. This nomenclature system begins with the longest carbon chain as the parent structure, which in this case is the three-carbon propanol backbone. The hydroxyl group attached to carbon-2 establishes the compound's classification as a secondary alcohol and determines the primary suffix "ol" in the systematic name.

The systematic naming process involves identifying the principal functional group, which is the alcohol functionality, and numbering the carbon chain to give this group the lowest possible number. In this structure, the alcohol group receives position number 2, establishing the base name as propan-2-ol. The amino substituent is located at position 1 and is designated as "1-amino" in the systematic name. The isopropoxy group, which represents an isopropyl group attached through an oxygen bridge, is positioned at carbon-3 and is properly named as "3-propan-2-yloxy" according to International Union of Pure and Applied Chemistry conventions.

Alternative systematic representations include the Chemical Abstracts Service nomenclature and various database-specific naming systems. The compound is registered under Chemical Abstracts Service number 3141-83-1, providing a unique identifier for chemical databases and regulatory documentation. Additional synonyms include 1-amino-3-isopropoxypropan-2-ol and related variations that maintain the essential structural information while using slightly different formatting conventions. The European Community number 898-526-6 provides regulatory identification within European chemical classification systems. These multiple naming systems ensure accurate identification across different scientific and commercial contexts.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling studies reveal the complex conformational landscape of this compound, demonstrating multiple energetically accessible three-dimensional arrangements. The molecule exhibits significant conformational flexibility due to rotation around several single bonds, particularly the carbon-oxygen bonds linking the isopropoxy group to the main chain and the carbon-nitrogen bond of the amino functionality. Advanced computational chemistry calculations using density functional theory methods provide detailed insights into the preferred conformational states and their relative energies. These studies indicate that the molecule can adopt numerous low-energy conformations that differ primarily in the orientation of the isopropoxy and amino groups.

The three-dimensional conformational analysis identifies several key rotational barriers that influence the molecule's dynamic behavior. The isopropoxy group exhibits relatively free rotation around the carbon-oxygen bond, with energy barriers typically below 3 kilocalories per mole for most rotational transitions. This flexibility allows the isopropyl moiety to explore various spatial orientations, potentially optimizing hydrophobic interactions or minimizing steric clashes in different chemical environments. The amino group shows similar conformational freedom, with rotation around the carbon-nitrogen bond enabling various orientations that can accommodate different hydrogen bonding patterns.

Computational modeling also reveals important intramolecular interactions that stabilize certain conformational states. Hydrogen bonding between the amino group and the hydroxyl oxygen creates stabilized conformations where these functional groups are in close proximity. The isopropoxy oxygen can also participate in weak hydrogen bonding interactions with the amino group, further influencing the conformational preferences. Molecular dynamics simulations demonstrate that the compound undergoes rapid interconversion between conformational states at room temperature, with transition times typically in the picosecond range. These computational findings provide essential insights for understanding the compound's behavior in biological systems and its interactions with target molecules.

| Conformational Parameter | Energy Range (kcal/mol) | Rotational Barrier | Preferred Angles |

|---|---|---|---|

| Carbon-Oxygen (Isopropoxy) | 0-2.8 | Low | 60°, 180°, 300° |

| Carbon-Nitrogen (Amino) | 0-3.2 | Low | 60°, 180°, 300° |

| Intramolecular Hydrogen Bond | -1.5 to -2.8 | Stabilizing | 120°-150° |

| Isopropyl Internal Rotation | 0-3.5 | Medium | Staggered conformations |

Comparative Structural Analysis with Homologous Amino Alcohols

Comparative structural analysis with homologous amino alcohols reveals distinctive features of this compound within this important class of bifunctional compounds. When compared to simpler amino alcohols such as 1-amino-3-methoxypropan-2-ol and 1-amino-3-ethoxypropan-2-ol, the isopropoxy derivative exhibits significantly enhanced steric bulk and hydrophobic character. The methoxy analog, with molecular formula carbon four hydrogen eleven nitrogen oxygen two and molecular weight 105.14 grams per mole, represents the simplest member of this series, while the ethoxy derivative provides an intermediate case with molecular formula carbon five hydrogen thirteen nitrogen oxygen two.

The comparative analysis demonstrates how alkoxy chain length and branching influence molecular properties and potential applications. The isopropoxy substitution pattern in the target compound creates a more sterically demanding environment compared to linear alkoxy groups, potentially affecting binding selectivity and reaction pathways. The branched isopropyl group contributes approximately 28 atomic mass units compared to the methoxy group, resulting in increased molecular weight and altered physicochemical properties. This structural modification enhances the compound's lipophilicity while maintaining the essential amino alcohol functionality required for biological activity.

Structural comparisons with other related amino alcohols, including 1-amino-3-propoxypropan-2-ol, highlight the specific influence of branching patterns on molecular architecture. The linear propoxy analog exhibits different conformational preferences due to the absence of methyl branching, resulting in a more extended molecular shape. The isopropoxy derivative's branched structure creates a more compact molecular envelope with distinct hydrophobic regions that can influence protein-ligand interactions. These structural differences translate into varying biological activities and synthetic applications, demonstrating the importance of precise structural control in amino alcohol design.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkoxy Group | Steric Parameter |

|---|---|---|---|---|

| 1-amino-3-methoxypropan-2-ol | C₄H₁₁NO₂ | 105.14 | Methoxy | Low |

| 1-amino-3-ethoxypropan-2-ol | C₅H₁₃NO₂ | 119.16 | Ethoxy | Medium |

| 1-amino-3-propoxypropan-2-ol | C₆H₁₅NO₂ | 133.19 | Propoxy | Medium |

| 1-amino-3-isopropoxypropan-2-ol | C₆H₁₅NO₂ | 133.19 | Isopropoxy | High |

The comparative structural analysis extends to examining functional group accessibility and reactivity patterns across the homologous series. The amino group in all these compounds maintains similar basicity and nucleophilic character, but its effective accessibility varies depending on the steric environment created by the alkoxy substituent. The isopropoxy derivative shows reduced accessibility compared to linear analogs, which can influence reaction rates and selectivity in synthetic applications. The hydroxyl group's hydrogen bonding capacity remains consistent across the series, but the specific hydrogen bonding patterns may vary due to conformational differences induced by the alkoxy substituents.

属性

IUPAC Name |

1-amino-3-propan-2-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUZUSPLWIAHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349801 | |

| Record name | 1-Amino-3-isopropoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3141-83-1 | |

| Record name | 1-Amino-3-isopropoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Propanenitrile Derivatives

One of the classical and most reported methods for synthesizing this compound involves the reduction of propanenitrile derivatives bearing the isopropoxy substituent. Specifically, 2-hydroxy-3-(1-methylethoxy)propanenitrile is reduced using lithium aluminium tetrahydride (LiAlH4) as a strong reducing agent.

- Reaction conditions: The nitrile compound is treated with LiAlH4 under anhydrous conditions, typically in an ether solvent such as tetrahydrofuran (THF), at low temperatures to control the reaction rate.

- Yield: This method achieves high yields, reported up to 95%.

- Reference: Solladie-Cavallo et al. demonstrated this approach in Tetrahedron Letters (1988), highlighting the efficiency of LiAlH4 in converting nitriles to primary amines with retention of the isopropoxy group.

| Parameter | Details |

|---|---|

| Starting material | 2-hydroxy-3-(1-methylethoxy)propanenitrile |

| Reducing agent | Lithium aluminium tetrahydride (LiAlH4) |

| Solvent | Tetrahydrofuran (THF) or ether |

| Temperature | 0 °C to room temperature |

| Yield | Up to 95% |

| Purification | Crystallization or chromatography |

Nucleophilic Ring Opening of Glycidyl Isopropyl Ether

Another synthetic route involves the nucleophilic ring opening of glycidyl isopropyl ether by ammonia or primary amines to introduce the amino group at the 1-position while retaining the isopropoxy substituent at the 3-position.

- Procedure: Glycidyl isopropyl ether is reacted with ammonia or a primary amine in ethanol or without solvent under mild heating (around 60–80 °C).

- Post-reaction treatment: After reaction completion, water is added to precipitate the product, which is then filtered and purified by crystallization.

- Yield: Moderate to good yields (~57–77%) have been reported.

- Reference: Recent studies on related amino alcohol derivatives describe this method as efficient for synthesizing this compound analogs.

| Parameter | Details |

|---|---|

| Starting material | Glycidyl isopropyl ether |

| Nucleophile | Ammonia or primary amines |

| Solvent | Ethanol or solvent-free |

| Temperature | 60–80 °C |

| Reaction time | 1 hour to several hours |

| Yield | 57–77% |

| Purification | Crystallization from ethanol/water |

Enantiomeric Resolution via Diastereomeric Salt Formation

For obtaining optically pure this compound, racemic mixtures can be resolved by forming diastereomeric salts with chiral acids such as trans-cinnamic acid derivatives.

- Process: The racemic amino alcohol is reacted with a chiral acid in ethanol to form diastereomeric salts.

- Separation: These salts have different solubilities and can be separated by fractional crystallization.

- Purification: Repeated recrystallizations yield enantiomerically enriched or pure compounds.

- Reference: Patents describe this method in detail, emphasizing its utility for chiral amino alcohols including 1-amino-alkan-2-ols with isopropoxy substituents.

| Step | Description |

|---|---|

| Salt formation | Racemic amino alcohol + chiral acid in ethanol |

| Crystallization | Fractional crystallization to separate diastereomers |

| Recrystallization | Multiple cycles to enhance purity |

| Optical purity | High enantiomeric excess achieved |

| Yield | Variable, dependent on crystallization efficiency |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity/Enantiomeric Excess |

|---|---|---|---|---|

| LiAlH4 Reduction of Nitrile | High yield, well-established | Requires strict anhydrous conditions, hazardous reagent | Up to 95% | Racemic or needs resolution |

| Nucleophilic Ring Opening | Mild conditions, solvent optional | Moderate yield, possible side reactions | 57–77% | Racemic or needs resolution |

| Diastereomeric Salt Resolution | High optical purity achievable | Multiple recrystallizations needed, time-consuming | Variable | High enantiomeric excess |

Research Findings and Notes

- The LiAlH4 reduction method remains the most efficient for bulk synthesis due to its high yield and straightforward reaction pathway.

- The ring-opening method offers a versatile approach for introducing various amines, allowing structural diversification.

- Enantiomeric resolution is critical for applications requiring chiral purity, such as pharmaceutical intermediates.

- The choice of method depends on the desired scale, purity, and downstream application of the compound.

化学反应分析

Types of Reactions: 1-Amino-3-isopropoxy-propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Pharmaceutical Synthesis

1-Amino-3-isopropoxy-propan-2-ol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a building block in drug formulation makes it valuable in medicinal chemistry. For instance, it has been utilized in the synthesis of local anesthetics like hexylcaine, demonstrating its importance in developing analgesic drugs .

Biochemical Studies

This compound plays a role in biochemical research, particularly in studying metabolic pathways. It is metabolized to aminoacetone by specific enzymes, which can be crucial for understanding metabolic disorders and developing therapeutic agents . Additionally, its presence across various biological systems—from bacteria to humans—highlights its relevance in biological studies and potential applications in biotechnology .

Industrial Applications

In industrial contexts, this compound is utilized as a solubilizer for oils and fats, making it effective for neutralizing fatty acids and surfactants. This property is particularly beneficial in formulations for personal care products, metalworking fluids, and waterborne coatings . The compound's buffering capabilities also enhance its utility in various chemical processes.

Environmental Chemistry

The compound has been explored for its potential use in environmental applications, such as water treatment processes where it may assist in the removal of contaminants through its chemical properties. Its effectiveness as a surfactant can aid in the emulsification of pollutants, facilitating their breakdown or removal from aquatic environments.

Case Study 1: Synthesis of Hexylcaine

In a study focused on the synthesis of hexylcaine, this compound was identified as a key intermediate. The research detailed the reaction pathways and conditions necessary for successful synthesis, emphasizing the compound's role in achieving desired pharmacological properties .

Case Study 2: Metabolic Pathway Analysis

Research examining the metabolic pathways involving this compound revealed its conversion to aminoacetone through enzymatic action. This study provided insights into how this compound might influence metabolic processes and its potential implications for drug development targeting metabolic diseases .

Case Study 3: Industrial Application Evaluation

A comprehensive evaluation of industrial applications highlighted the effectiveness of this compound as a solubilizer and surfactant in personal care products. The study analyzed formulation stability and efficacy, leading to recommendations for optimal usage levels to enhance product performance .

作用机制

The mechanism by which 1-Amino-3-isopropoxy-propan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes and physiological responses.

相似化合物的比较

1-Aminopropan-2-ol (Isopropanolamine)

- CAS : 78-96-6

- Formula: C₃H₉NO

- Structure: Simplest amino alcohol with -NH₂ at position 1 and -OH at position 2. Lacks the isopropoxy group.

- Properties : Molecular weight 75.11 g/mol, higher water solubility due to fewer hydrophobic groups. Used in pharmaceuticals and surfactants .

- Safety : Requires handling in well-ventilated areas; less complex toxicity profile compared to the target compound .

(S)-2-Amino-3-phenylpropan-1-ol

- CAS : 3182-95-4

- Formula: C₉H₁₃NO

- Structure : Features a phenyl group at position 3 and stereospecific (S)-configuration.

- Properties : Molecular weight 151.21 g/mol, logP ~1.08 (indicating moderate lipophilicity). High solubility (5.61 mg/mL) due to polar groups, but reduced membrane permeability (Log Kp -6.72 cm/s) .

- Applications : Used in chiral synthesis and bioactive molecule development .

1-(Isopropylamino)-3-phenoxypropan-2-ol

1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-ol

- CAS : 50456-36-5

- Formula : C₁₅H₂₄N₂O

- Structure: Incorporates bulky tert-butyl and benzyl groups on the amino moiety.

- Properties: Increased steric hindrance may reduce reactivity but enhance metabolic stability. Potential use in medicinal chemistry .

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Applications |

|---|---|---|---|---|---|---|

| 1-Amino-3-isopropoxy-propan-2-ol | 3141-83-1 | C₆H₁₅NO₂ | 133.19 | Isopropoxy | Not reported | Organic synthesis intermediate |

| 1-Aminopropan-2-ol | 78-96-6 | C₃H₉NO | 75.11 | None | High | Surfactants, pharmaceuticals |

| (S)-2-Amino-3-phenylpropan-1-ol | 3182-95-4 | C₉H₁₃NO | 151.21 | Phenyl | 5.61 mg/mL (ESOL) | Chiral synthesis |

| 1-(Isopropylamino)-3-phenoxypropan-2-ol | - | C₁₂H₁₉NO₂ | 209.29 | Phenoxy, isopropylamino | Not reported | Catalysis, bioactive compounds |

| 1-Amino-3-(N-benzyl tert-butylamino)-2-propanol | 50456-36-5 | C₁₅H₂₄N₂O | 248.36 | tert-Butyl, benzyl | Not reported | Medicinal chemistry |

Key Findings and Notes

- Structural Impact: The isopropoxy group in the target compound enhances lipophilicity compared to 1-Aminopropan-2-ol but reduces solubility relative to phenyl-containing analogs .

- Safety Profiles: The target compound requires stringent inhalation precautions, whereas simpler analogs like 1-Aminopropan-2-ol have milder safety protocols .

- Application Diversity: Phenoxy and benzyl-substituted derivatives show promise in catalysis and drug design, while the target compound’s applications remain understudied .

- Data Variability: Solubility predictions for (S)-2-Amino-3-phenylpropan-1-ol vary (e.g., 5.61 mg/mL via ESOL vs. 0.753 mg/mL via SILICOS-IT), highlighting method-dependent discrepancies .

This analysis synthesizes data from safety sheets, crystallographic studies, and physicochemical databases to contextualize this compound within its chemical family.

生物活性

1-Amino-3-isopropoxy-propan-2-ol, also known as isopropanolamine, is an organic compound classified as an amino alcohol. Its molecular formula is , and it has a molecular weight of approximately 133.19 g/mol. This compound has garnered attention due to its biological significance and versatility in various applications, particularly in pharmaceuticals and metabolic studies.

Metabolic Role

This compound serves as a primary metabolite in various organisms, including bacteria and mammals. It plays a crucial role in several metabolic pathways, particularly those associated with amino acid metabolism. Its structural similarity to other amino acids suggests potential influences on neurotransmitter levels, making it a candidate for further research into its effects on health and nutrition.

Presence in Foods

This compound has been detected in various food sources, such as poultry and certain fish species. Its presence in these foods positions it as a potential biomarker for dietary intake, providing insights into nutritional studies and metabolic health .

Synthesis and Applications

This compound is utilized in the synthesis of pharmaceutical compounds, particularly disubstituted 1-phenylpropan-2-amines. These derivatives are essential for developing various drugs. The synthesis often involves immobilized whole-cell biocatalysts with transaminase activity, which allows for the production of high-purity compounds suitable for research and industrial applications.

Case Studies

- Enzymatic Activity : Research indicates that this compound can influence metabolic pathways related to amino acids. For instance, studies have shown that it can affect the conversion rates of various substrates in enzymatic reactions, leading to significant yields of desired products.

- Biological Interactions : A study focusing on the interactions of this compound with biological systems highlighted its role in modulating metabolic pathways. This research suggests that it may play a part in neurotransmitter regulation due to its structural characteristics similar to amino acids.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique features of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Aminopropan-2-ol | C3H9NO | Simple structure; widely used as a solvent and reagent. |

| 3-Aminopropanol | C3H9NO | Hydroxy group at a different position; used in pharmaceuticals. |

| 1-Amino-2-propanol | C3H9NO | Similar functionality; often used in synthesis but lacks isopropoxy group. |

| 1-Amino-3-methoxypropan-2-ol | C6H15NO2 | Methoxy instead of isopropoxy; different solubility properties. |

The unique presence of the isopropoxy group enhances the solubilizing capabilities of this compound compared to other similar compounds, making it particularly useful in industrial applications.

常见问题

Q. What are the optimal synthetic pathways for 1-amino-3-isopropoxy-propan-2-ol, and how do reaction conditions influence yield and purity?

The synthesis of amino-propanol derivatives often involves nucleophilic substitution or reductive amination. For example, 1-amino-3-chloro-2-propanol hydrochloride was synthesized via substitution reactions under controlled pH and temperature to avoid decomposition . For this compound, a plausible route involves reacting epichlorohydrin with isopropylamine, followed by hydrolysis. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.

- Purification : Column chromatography or recrystallization improves purity, as impurities (e.g., unreacted isopropylamine) can skew analytical results .

Q. How can researchers characterize the stereochemical configuration of this compound, and why is this critical for biological activity?

Chiral amino alcohols often exhibit enantiomer-dependent bioactivity. Techniques include:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to resolve enantiomers .

- Optical rotation : Compare measured [α]D values with literature data for known configurations (e.g., (R)- vs. (S)-isomers) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

Stereochemical mismatches (e.g., unintended racemization during synthesis) can render compounds biologically inert or toxic .

Advanced Research Questions

Q. What analytical strategies resolve data contradictions in stability studies of this compound under varying pH and temperature?

Conflicting stability data may arise from:

- Degradation pathways : Hydrolysis of the isopropoxy group at acidic pH (e.g., pH < 3) generates 1-amino-3-propanol, detectable via LC-MS .

- Oxidative degradation : Trace metal ions (e.g., Fe³⁺) catalyze oxidation at elevated temperatures (>40°C), forming imine byproducts. Chelating agents (e.g., EDTA) mitigate this .

Methodology : - Forced degradation studies : Expose the compound to stress conditions (pH 1–12, 40–80°C) and monitor via HPLC-DAD/ELSD.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How do structural modifications (e.g., substituent variation) impact the physicochemical and pharmacological properties of this compound?

Comparative studies on analogs (e.g., 1-amino-3-phenoxypropan-2-ol) reveal:

- Lipophilicity : Replacement of isopropoxy with bulkier groups (e.g., naphthoxy) increases logP, enhancing blood-brain barrier penetration but reducing solubility .

- Hydrogen bonding : The amino and hydroxyl groups enable intermolecular interactions, critical for receptor binding. Methylation of the amino group abolishes hydrogen-bonding capacity, reducing activity .

Experimental design : - Synthesize analogs via parallel combinatorial chemistry.

- Evaluate solubility (shake-flask method), permeability (PAMPA assay), and in vitro receptor binding .

Q. What methodologies identify and quantify trace impurities in this compound batches, and how are these linked to synthetic protocols?

Common impurities include:

- Unreacted intermediates : Residual isopropylamine (detectable via GC-MS headspace analysis).

- Dimerization products : Formed during high-temperature steps, identified by HRMS and NMR .

Quantitative approaches : - HPLC-UV/ELSD : Use a C18 column (e.g., Waters XBridge) with 0.1% TFA in water/acetonitrile gradient.

- Threshold limits : Follow ICH Q3A guidelines, setting impurity limits at ≤0.15% for unidentified peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。